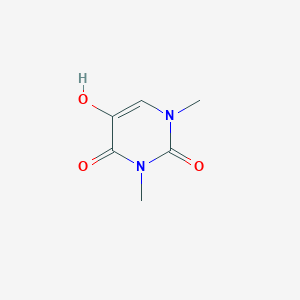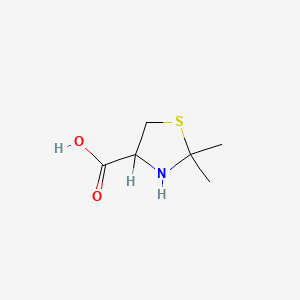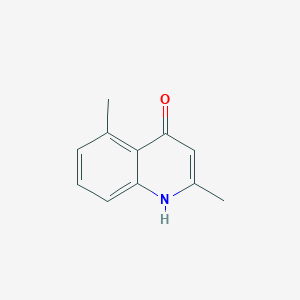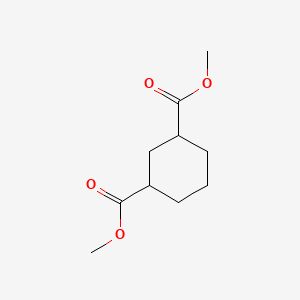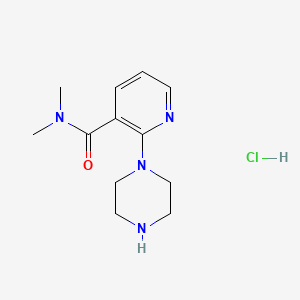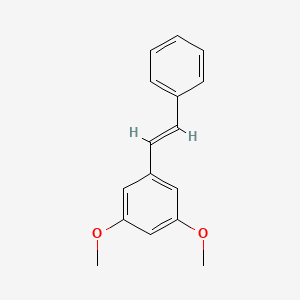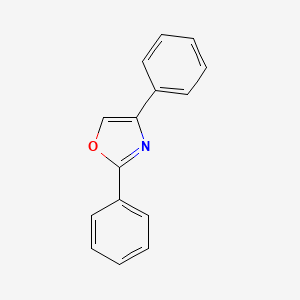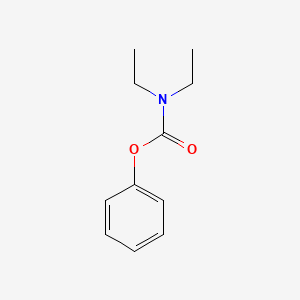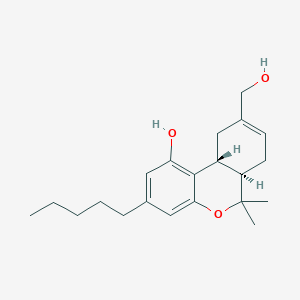
11-Hydroxy-DELTA8-tetrahydrocannabinol
Descripción general
Descripción
11-Hydroxy-Delta-8-tetrahydrocannabinol (11-OH-Δ8-THC) is an active metabolite of Δ8-THC, a psychoactive cannabinoid found in small amounts in cannabis. It is an isomer of 11-OH-Δ9-THC, and is produced via the same metabolic pathway .
Synthesis Analysis
The synthesis of tetrahydrocannabinols, including 11-Hydroxy-Delta-8-tetrahydrocannabinol, primarily focuses on synthetic pathways utilized for the synthesis of tetrahydrocannabinols and derivatives thereof, including chiral pool-based and asymmetric chemo- and biocatalytic approaches .Molecular Structure Analysis
The molecular formula of 11-Hydroxy-Delta-8-tetrahydrocannabinol is C21H30O3, and its molar mass is 330.468 g·mol −1 . For a better understanding of the chemical structure, an interactive 3D visualization of 11-Hydroxy-delta (8)-thc is provided .Chemical Reactions Analysis
11-Hydroxy-Delta-8-tetrahydrocannabinol is an active metabolite of Δ8-THC, a psychoactive cannabinoid found in small amounts in cannabis. It is an isomer of 11-OH-Δ9-THC, and is produced via the same metabolic pathway . The marketed products contain Δ8-THC from synthetic sources .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Hydroxy-Delta-8-tetrahydrocannabinol include a molecular formula of C21H30O3 and a molar mass of 330.468 g·mol −1 . Compounds of the Δ8-type are much more stable than their Δ9-counterparts .Aplicaciones Científicas De Investigación
Pharmacological Activity
Research on various synthetic tetrahydrocannabinols, including compounds not 11-hydroxyated in vivo, has shown that 11-Hydroxy-DELTA8-tetrahydrocannabinol and related compounds exhibit cannabinoid activity. These compounds have been found to produce static ataxia in dogs, hypotension and bradycardia in anesthetized dogs, and decreased spontaneous activity in mice, suggesting their significant biological activity (Martin et al., 1975).
Metabolic Characterization
A study identified long-retained metabolites of DELTA9-tetrahydrocannabinol and DELTA8-tetrahydrocannabinol in various organs of rats. These metabolites, including 11-hydroxy-DELTA8-tetrahydrocannabinol, were characterized as fatty acid conjugates, highlighting the importance of conjugation to long-chain fatty acids in the metabolism of these compounds (Leighty et al., 1976).
Comparative Activity
The 11-hydroxy metabolites of Delta(8)- and Delta(9)-tetrahydrocannabinol were found to be more active than the parent compounds when administered to mice. This finding supports the hypothesis that the 11-hydroxy metabolites may be the active form of tetrahydrocannabinol (Christensen et al., 1971).
Receptor Binding Inhibition
A study on the binding characteristics of DELTA8-tetrahydrocannabinol and its metabolites, including 11-Hydroxy-DELTA8-tetrahydrocannabinol, revealed that these compounds competitively bind to cannabinoid receptors as agonists. This suggests their significant role in cannabinoid receptor interactions (Yamamoto et al., 1998).
Analgesic Properties
A study on the analgesic properties of tetrahydrocannabinols showed that the 11-hydroxy derivatives of these compounds were more potent than the parent compounds in producing analgesic effects in mice. This indicates the potential therapeutic applications of 11-Hydroxy-DELTA8-tetrahydrocannabinol in pain management (Wilson & May, 1975).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of cannabinoids, including 11-Hydroxy-DELTA8-tetrahydrocannabinol, has been conducted to understand their absorption, distribution, and excretion in the body. Studies have focused on how these compounds are metabolized and the duration of their presence in the body, providing valuable insights for both therapeutic and forensic applications (Huestis et al., 1992).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8,11-12,16-17,22-23H,4-7,9-10,13H2,1-3H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUSQMWLMDHRIK-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016542 | |
| Record name | 11-Hydroxy-Delta-8-THC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxy-DELTA8-tetrahydrocannabinol | |
CAS RN |
28646-40-4 | |
| Record name | 11-Hydroxy-delta8-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028646404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxy-Delta-8-THC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-HYDROXY-.DELTA.8-TETRAHYDROCANNABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM4TR07BPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



